Synthesis and characterization of 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole
Synthesis and characterization of 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. Tetrazoles are recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and lipophilicity, making them privileged scaffolds in drug design.[1][2][3][4] This document offers a step-by-step synthesis protocol, an in-depth analysis of the reaction mechanism, critical safety procedures for handling hazardous reagents, and a full suite of characterization data including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation and validation of this and similar tetrazole derivatives.
Introduction: The Significance of the Tetrazole Moiety
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a unique functional group that, while not found in nature, has become indispensable in modern medicinal chemistry.[1] Its pKa is similar to that of a carboxylic acid, allowing it to act as a non-classical bioisostere, a molecular replacement that can enhance a compound's pharmacological profile.[4][5] By replacing a carboxylic acid with a tetrazole, medicinal chemists can often improve a drug candidate's metabolic resistance, membrane permeability, and overall potency.[6] As a result, the tetrazole motif is present in numerous FDA-approved drugs, including the antihypertensive medication Losartan and the antibacterial Cefotiam, highlighting its broad therapeutic applicability.[1][3]
The target compound, 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole, incorporates several key features:
-
A Phenyl-Substituted Tetrazole: Providing a rigid scaffold for further functionalization.
-
A Bromo Substituent: A versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse compound libraries.
-
A Methoxy Group: An electron-donating group that can influence the electronic properties and metabolic stability of the molecule.
This guide provides the necessary framework for the successful synthesis and rigorous characterization of this valuable building block.
Synthesis Pathway: From Benzonitrile to Tetrazole
The most common and direct route to synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt, typically sodium azide (NaN₃).[7][8] This reaction is often catalyzed by a Brønsted or Lewis acid, which activates the nitrile towards nucleophilic attack by the azide anion.[9]
The synthesis of 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole is a two-step process starting from the commercially available 2-bromo-5-methoxybenzoic acid.
Critical Safety Considerations: Handling Sodium Azide
WARNING: Sodium azide (NaN₃) is an acutely toxic and potentially explosive substance that demands strict adherence to safety protocols. It is classified as a Particularly Hazardous Substance (PHS).[10]
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[11][12] It functions as a potent metabolic inhibitor. All manipulations involving solid NaN₃ or concentrated solutions (>5%) must be performed in a certified chemical fume hood.[13]
-
Explosion Hazard: While stable on its own, NaN₃ can form highly explosive and shock-sensitive heavy metal azides (e.g., with lead, copper, silver, mercury). Never use metal spatulas for transferring solid sodium azide.[11] Avoid contact with metal pipes; aqueous azide solutions must not be disposed of down the drain.[10][12] NaN₃ reacts with acids to form the highly toxic and explosive hydrazoic acid (HN₃) gas.[14]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, and chemical safety goggles. When handling sodium azide, double-gloving with nitrile gloves is strongly recommended.[12][13]
-
Waste Disposal: All solid waste contaminated with NaN₃ (gloves, weigh boats, paper towels) must be collected as acutely toxic hazardous waste. Aqueous waste should be collected in a clearly labeled, non-metal container for professional disposal.[10][14]
-
Spill Cleanup: For solid spills, cover with a paper towel and dampen with an alkaline water solution (pH > 9) to prevent dust formation and hydrolysis to hydrazoic acid.[13][14]
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Bromo-5-methoxybenzonitrile (Intermediate)
This procedure is adapted from established methods for converting benzoic acids to benzonitriles.[15]
-
Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol) in thionyl chloride (50 mL).
-
Reaction: Heat the mixture to reflux and maintain for 2 hours. The solid should fully dissolve.
-
Removal of Excess Reagent: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Carefully add the crude acid chloride to a flask containing concentrated ammonium hydroxide (100 mL) cooled in an ice bath. Stir vigorously for 30 minutes.
-
Isolation of Amide: Collect the resulting white precipitate (2-bromo-5-methoxybenzamide) by vacuum filtration, wash with cold water, and dry thoroughly.
-
Dehydration to Nitrile: In a fume hood, combine the dried amide with a dehydrating agent like phosphorus pentoxide (P₂O₅) or excess thionyl chloride and heat gently to effect dehydration to the nitrile.
-
Purification: Purify the crude 2-bromo-5-methoxybenzonitrile by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel. The expected melting point is 90-92°C.[15]
Step 2: Synthesis of 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole
This protocol is based on well-established Lewis acid-catalyzed cycloadditions.[6][7][16]
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-5-methoxybenzonitrile (5.0 g, 23.6 mmol), sodium azide (1.84 g, 28.3 mmol, 1.2 eq), and ammonium chloride (1.51 g, 28.3 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL).
-
Reaction: Heat the stirred suspension to 120 °C in an oil bath and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 200 mL of water and acidify to pH ~2 with 2M HCl. This protonates the tetrazolate anion, causing the product to precipitate.
-
Isolation: Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole as a solid.
Characterization and Data Interpretation
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₇BrN₄O |
| Molecular Weight | 255.07 g/mol |
| Monoisotopic Mass | 253.98032 Da[17] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported, but similar compounds like 5-(2-bromophenyl)-1H-tetrazole melt at 178-179 °C.[6][18] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition. For halogenated compounds, it provides a distinctive isotopic signature.
-
Key Feature: The presence of a bromine atom results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion region will exhibit two peaks of nearly equal intensity separated by 2 m/z units.[19][20]
-
Expected Data (ESI-MS, Negative Ion Mode):
-
[M-H]⁻ peak at m/z ≈ 252.97
-
[M+2-H]⁻ peak at m/z ≈ 254.97
-
| Ion | Calculated m/z |
| [M-H]⁻ (for ⁷⁹Br) | 252.97304[17] |
| [M-H]⁻ (for ⁸¹Br) | 254.97104 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in DMSO-d₆ due to the low solubility of many tetrazoles in CDCl₃.
¹H NMR (Expected Data, 500 MHz, DMSO-d₆):
-
N-H Proton: A very broad singlet is expected far downfield, typically >15 ppm, due to the acidic nature of the tetrazole N-H.[6]
-
Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and double-doublets between δ 7.0-8.0 ppm.
-
Methoxy Protons: A sharp singlet corresponding to the three -OCH₃ protons will appear around δ 3.8-4.0 ppm.
¹³C NMR (Expected Data, 125 MHz, DMSO-d₆):
-
Tetrazole Carbon: The C5 carbon of the tetrazole ring is expected to appear around δ 154-156 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are expected in the range of δ 110-160 ppm. This includes the C-Br, C-O, and C-C(tetrazole) carbons.
-
Methoxy Carbon: The -OCH₃ carbon signal will be observed upfield, typically around δ 55-60 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-2500 (broad) | N-H stretching of the tetrazole ring (often broad due to hydrogen bonding) |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600, 1475 | C=C and C=N stretching within the aromatic and tetrazole rings[21][22] |
| ~1250 | Asymmetric C-O-C (aryl ether) stretching |
| ~1050 | Symmetric C-O-C (aryl ether) stretching |
| ~1100-1000 | Tetrazole ring breathing vibrations[21] |
| ~700-550 | C-Br stretching |
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis of 5-(2-bromo-5-methoxyphenyl)-1H-1,2,3,4-tetrazole. By following the detailed experimental protocols and adhering strictly to the outlined safety procedures, researchers can confidently prepare this versatile chemical building block. The comprehensive characterization data provided serves as a benchmark for validating the identity, structure, and purity of the final compound, ensuring its suitability for subsequent applications in medicinal chemistry and drug discovery programs.
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